(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate
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Overview
Description
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12ClNO5. It is characterized by the presence of a chloro and nitro group on the phenyl ring, and a methoxybenzoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: 2-Chloro-5-aminophenyl)methyl 4-methoxybenzoate.
Hydrolysis: 4-Methoxybenzoic acid and 2-chloro-5-nitrobenzyl alcohol.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activity and affect cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)methyl benzoate
- (2-Chloro-5-nitrophenyl)methyl 4-hydroxybenzoate
- (2-Chloro-5-nitrophenyl)methyl 4-ethoxybenzoate
Uniqueness
(2-Chloro-5-nitrophenyl)methyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-5-2-10(3-6-13)15(18)22-9-11-8-12(17(19)20)4-7-14(11)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKISLMQPTZUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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